molecular formula C12H6Cl2O2 B167052 2,7-Dichlorodibenzo-P-dioxin CAS No. 33857-26-0

2,7-Dichlorodibenzo-P-dioxin

Cat. No.: B167052
CAS No.: 33857-26-0
M. Wt: 253.08 g/mol
InChI Key: NBFMTHWVRBOVPE-UHFFFAOYSA-N
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Description

2,7-Dichlorodibenzo-P-dioxin is a polychlorinated dibenzo-p-dioxin, a group of compounds known for their environmental persistence and toxicity. These compounds are primarily anthropogenic and contribute to persistent organic pollution. This compound is of particular interest due to its chemical stability and potential health impacts .

Mechanism of Action

Target of Action

2,7-Dichlorodibenzo-P-dioxin (2,7-diCDD) is a member of the polychlorinated dibenzodioxins (PCDDs) family . The primary targets of 2,7-diCDD are various organs in the body, including the liver and the hematopoietic system . It has been found to cause neoplastic lesions in these organs .

Biochemical Pathways

The biochemical pathways affected by 2,7-diCDD are complex and involve several steps. One study found that the compound could be biotransformed to hydroxylated diCDD and methoxylated diCDD . Another study suggested that the formation of 2,3,7,8-tetrachloro dibenzo-p-dioxin (TCDD) from its precursor molecule 2,4,5-trichlorophenol (2,4,5-TCP) involves three reaction mechanisms: free-radical, direct condensation, and anionic .

Pharmacokinetics

The pharmacokinetics of 2,7-diCDD involve its absorption, distribution, metabolism, and excretion (ADME). The compound is lipophilic, meaning it tends to combine with or dissolve in lipids or fats . This property allows it to bioaccumulate in humans and wildlife . .

Result of Action

The molecular and cellular effects of 2,7-diCDD’s action are significant. It has been found to cause neoplastic lesions in the liver and the hematopoietic system . Additionally, it mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .

Action Environment

The action, efficacy, and stability of 2,7-diCDD are influenced by various environmental factors. As a persistent organic pollutant, it can persist in the environment for more than 100 years . Its production is primarily anthropogenic, resulting from processes such as organochloride-related manufacturing, incineration of chlorine-containing substances, and chlorine bleaching of paper . Natural sources such as forest fires and volcanic eruptions also contribute to its presence in the environment, although their contribution is minor in comparison .

Biochemical Analysis

Biochemical Properties

2,7-Dichlorodibenzo-P-dioxin is a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .

Cellular Effects

This compound is involved in cell-cycle regulation . It is likely to play an important role in the development and maturation of many tissues . It is known to have toxic effects on cells and can cause irreversible liver damage .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules . It acts as a ligand-activated transcriptional activator, binding to the XRE promoter region of genes it activates . This leads to the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the degradation of this compound by certain strains of wood-rotting fungi has been observed . For instance, the unidentified strain MZ-227, Phlebia sp. MG-60, and Phlebia lindtneri showed higher cumulative CO2 evolution rates than other fungi . These strains converted 250 nmol of this compound to 196, 155 and 149 nmol of CO2, respectively, during a 30-day incubation period .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . A correlation appears to exist between the ability to induce hepatic aryl hydrocarbon hydroxylase (AHH) activity, enhance lipid peroxidation, inhibit glutathione peroxidase (GSH-PX) activity, and decrease body and thymus weights .

Metabolic Pathways

The metabolic pathways of this compound involve its interaction with various enzymes and cofactors . Only the dbfA1 gene could be amplified in SS2 strain . The strain SS2 presented higher expression levels for the alpha-subunit of dibenzofuran dioxygenase (dbfA1) gene during growth with dioxins .

Transport and Distribution

This compound is insoluble in water

Subcellular Localization

It is known to interact with an intracellular binding protein, termed the Ah receptor (or dioxin receptor) . This receptor system is very specific for dioxin-like compounds, it exists in low copy numbers in the cell, but it binds dioxins with a very high affinity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,7-Dichlorodibenzo-P-dioxin can be synthesized through various chemical reactions involving chlorinated precursors. One common method involves the chlorination of dibenzo-p-dioxin under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas or a chlorinated solvent, and the process is carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms .

Industrial Production Methods: Industrial production of this compound often involves the use of chlorinated aromatic compounds as starting materials. The process may include steps such as chlorination, purification, and isolation of the desired compound. The production methods are designed to minimize the formation of unwanted by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dichlorodibenzo-P-dioxin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed under anhydrous conditions.

    Substitution: Common reagents include nucleophiles such as hydroxide ions or methoxide ions.

Major Products Formed:

Scientific Research Applications

2,7-Dichlorodibenzo-P-dioxin has several scientific research applications, including:

Comparison with Similar Compounds

2,7-Dichlorodibenzo-P-dioxin can be compared with other polychlorinated dibenzo-p-dioxins, such as:

Uniqueness: this compound is unique due to its specific chlorination pattern, which influences its chemical reactivity, environmental persistence, and toxicological properties. Its study provides valuable insights into the behavior and impact of polychlorinated dibenzo-p-dioxins in the environment .

Properties

IUPAC Name

2,7-dichlorodibenzo-p-dioxin
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InChI

InChI=1S/C12H6Cl2O2/c13-7-1-3-9-11(5-7)16-10-4-2-8(14)6-12(10)15-9/h1-6H
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InChI Key

NBFMTHWVRBOVPE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C(C=C1Cl)OC3=C(O2)C=C(C=C3)Cl
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Molecular Formula

C12H6Cl2O2
Record name 2,7-DICHLORODIBENZO-P-DIOXIN
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DSSTOX Substance ID

DTXSID1020435
Record name 2,7-Dichlorodibenzo-p-dioxin
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Molecular Weight

253.08 g/mol
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Physical Description

2,7-dichlorodibenzo-p-dioxin appears as colorless crystals or a white powder. (NTP, 1992), Colorless solid; [HSDB] White solid; [MSDSonline]
Record name 2,7-DICHLORODIBENZO-P-DIOXIN
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Water solubility of roughly 0.19 ppm (estimated)
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Vapor Pressure

0.0000009 [mmHg], 1.125X10-6 mm Hg at 25 °C
Record name 2,7-Dichlorodibenzo-p-dioxin
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Color/Form

COLORLESS CRYSTALS

CAS No.

33857-26-0
Record name 2,7-DICHLORODIBENZO-P-DIOXIN
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Melting Point

394 to 396 °F (NTP, 1992), 209-210 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of toxicity for 2,7-Dichlorodibenzo-P-dioxin?

A1: While the provided research doesn't definitively establish the mechanism of toxicity for this compound specifically, it does highlight its structural similarity to 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), a known carcinogen. The research indicates that both compounds can induce aryl hydrocarbon hydroxylase (AHH) activity in mice. [] TCDD is known to exert its toxic effects by binding to the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of genes involved in xenobiotic metabolism. It's plausible that this compound might share a similar mechanism, but further research is needed to confirm this.

Q2: Are there any long-term effects associated with exposure to this compound?

A2: A bioassay conducted on rats and mice exposed to this compound for extended periods (90-110 weeks) revealed some concerning findings. [] While the compound wasn't definitively carcinogenic in female rats or mice, male mice exhibited a dose-related increase in hepatocellular adenomas or carcinomas. Additionally, low-dose male mice showed increased incidences of leukemias/lymphomas and hemangiosarcomas/hemangiomas. These findings suggest the potential for long-term adverse effects, particularly in male mice.

Q3: What are the toxicological implications of the structural similarity between this compound and other dioxin congeners?

A3: Research indicates that the position and number of chlorine atoms in dibenzo-p-dioxin isomers influence their carcinogenic potential. [] While this compound didn't exhibit strong carcinogenic activity in the studies, its structural similarity to the highly potent 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) raises concerns. The fact that this compound can induce AHH, similar to TCDD, further suggests potential toxicological risks. [] More research is needed to comprehensively evaluate its carcinogenic potential and long-term effects compared to other dioxins.

Q4: How persistent is this compound in the environment?

A4: While specific data on the environmental persistence of this compound wasn't provided, its classification as a dioxin raises concerns about its potential for persistence. Dioxins are known for their resistance to degradation in the environment. Research on similar compounds like 2,3,7,8-Tetrachlorodibenzo-p-dioxin highlights their ability to persist in soil and water for extended periods. []

Q5: What methods have been explored for the degradation of this compound in contaminated environments?

A5: Several methods have shown promise in degrading this compound:

  • White-rot fungi: Several studies demonstrated the ability of white-rot fungi, particularly species like Phanerochaete chrysosporium and Phlebia lindtneri, to degrade this compound. [, , , ] These fungi possess enzymes like lignin peroxidase that can break down complex aromatic compounds.
  • Steam distillation: Research has shown that steam distillation can effectively remove this compound from contaminated soil. [] This method exploits the compound's volatility and its ability to evaporate with water vapor.

Q6: What are the implications of this compound's potential for bioaccumulation?

A6: Although the provided studies don't directly assess bioaccumulation, the structural similarity of this compound to other persistent organic pollutants (POPs) like TCDD raises concerns. POPs are known for their ability to bioaccumulate in fatty tissues of organisms and magnify up the food chain, posing risks to both wildlife and human health. []

Q7: How do white-rot fungi degrade this compound?

A7: White-rot fungi utilize a complex enzymatic system to degrade this compound. Research on Phanerochaete chrysosporium revealed a multi-step pathway involving lignin peroxidase (LiP) and manganese peroxidase (MnP): []

    Q8: What role do bacteria play in the biotransformation of this compound?

    A8: Studies have identified bacterial strains capable of degrading chlorinated dibenzo-p-dioxins and dibenzofurans. [, , ] For example, Sphingomonas wittichii RW1 was shown to transform this compound into 4-chlorocatechol. [] This bacterial degradation pathway differs from the fungal one and highlights the diverse metabolic capabilities of microorganisms in the environment.

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